molecular formula C14H26N2O2Si B563520 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL CAS No. 326496-02-0

6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL

Cat. No.: B563520
CAS No.: 326496-02-0
M. Wt: 282.459
InChI Key: AMPWJIFLTYOKOL-UHFFFAOYSA-N
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Description

“6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL” is a chemical compound with the molecular formula C14H26N2O2Si and a molecular weight of 282.45 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 silicon atom .


Physical and Chemical Properties Analysis

This compound is soluble in chloroform, dichloromethane, and methanol . It should be stored at -20° C .

Scientific Research Applications

Organic Synthesis and Catalysis

Phosphine-Catalyzed Annulation

A study by Zhu et al. (2003) explores an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, highlighting advancements in organic synthesis methodologies that could potentially be applicable to compounds with similar structures to the compound of interest (Zhu, Lan, & Kwon, 2003).

Biological Activity and Potential Therapeutic Applications

Potassium Channel Openers

Research by Brown et al. (1993) delves into the synthesis and biological activities of compounds derived from pyridin-3-yl cyclohexanecarbothioic acid, including their roles as potassium channel openers. These findings suggest a potential area of therapeutic application for structurally related compounds, emphasizing the significance of chemical modifications in enhancing biological activity (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993).

Chemical Modifications and Reactivity

Microwave-Promoted Syntheses

A study by Su et al. (2009) on microwave-promoted syntheses of pyridine carboxamides from novel 6-acetylpyridine-2-carboxylic acid demonstrates the versatility of pyridine derivatives in chemical reactions, offering insights into novel synthetic routes that could be explored for related compounds (Su, Zhao, Zhang, & Qin, 2009).

Advanced Materials and Chemistry

Hexacoordinate Phosphorus Compounds

Research by Kennepohl et al. (1990) on the synthesis and characterization of neutral six-coordinate phosphorus(V) compounds derived from 2-pyridinol highlights the complex chemistry of pyridine derivatives and their potential applications in the development of new materials and catalysts (Kennepohl, Pinkerton, Lee, & Cavell, 1990).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s likely that its mechanism of action would depend on the specific context in which it’s used, such as the type of proteomics research it’s involved in .

Safety and Hazards

When handling this compound, it’s important to avoid contact with skin and eyes, avoid the formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

6-[2-[tert-butyl(dimethyl)silyl]oxyethyl-methylamino]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2Si/c1-14(2,3)19(5,6)18-10-9-16(4)13-8-7-12(17)11-15-13/h7-8,11,17H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPWJIFLTYOKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696039
Record name 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326496-02-0
Record name 6-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]methylamino]-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326496-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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